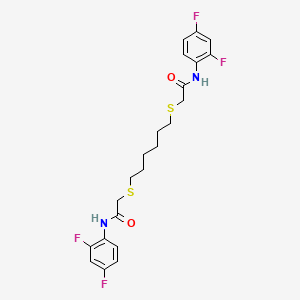

2-((6-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((6-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H24F4N2O2S2 and its molecular weight is 488.56. The purity is usually 95%.

BenchChem offers high-quality 2-((6-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

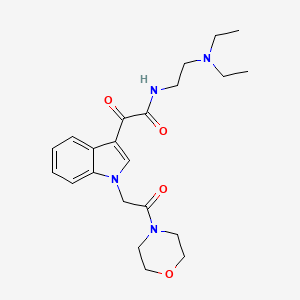

Modafinil A Review of Neurochemical Actions and Effects on Cognition

Modafinil, with the chemical structure similar to the compound , exhibits a complex profile of neurochemical and behavioral effects, distinct from amphetamine. It shows promise for various psychiatric conditions, including treatment-resistant depression, ADHD, and schizophrenia. The compound improves function in several cognitive domains, including working memory and episodic memory, due to its effects on catecholamines, serotonin, glutamate, GABA, orexin, and histamine systems in the brain (Minzenberg & Carter, 2008).

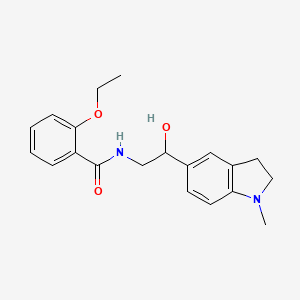

Chemical Reactivity and Synthesis

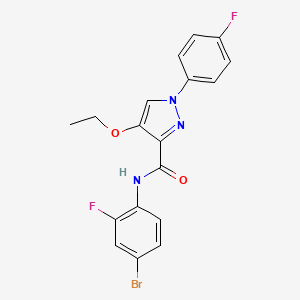

Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis 2-cyano-N-(2-hydroxyethyl) acetamide, structurally related to the compound of interest, is a key intermediate for synthesizing various heterocyclic systems. Its versatile chemical reactivity enables the creation of novel and synthetically useful heterocyclic structures (Gouda et al., 2015).

Interaction with Histamine Receptors

Research Advances and Prospects on Mechanism of Sinomenin on Histamine Release and the Binding to Histamine Receptors Sinomenine has a molecular structure that shares similarities with the compound . It's used to treat rheumatic diseases and has anti-inflammatory, analgesic, and anti-tumor effects. Despite causing histamine release and related adverse reactions, its interaction with histamine receptors (H1R, H2R, H3R, H4R) provides insights into its dual regulatory effects on various biological processes. This suggests its potential in treating inflammations and cancer (Zhang et al., 2018).

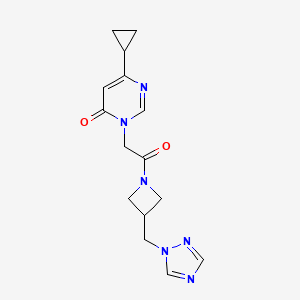

Sulfonamide Moiety in Drug Design

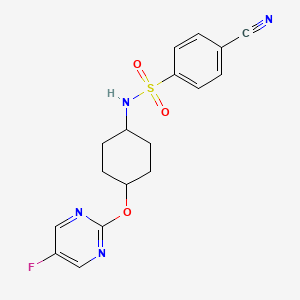

Sulfonamide moiety as "molecular chimera" in the design of new drugs The sulfonamide moiety, a component of the compound , plays a significant role in pharmaceuticals. Its versatile chemical nature allows for a wide range of drug designs and modifications. As a "molecular chimera," sulfonamides can form various interactions within proteins, making them pivotal in developing treatments for new and emerging diseases (Culletta et al., 2022).

Propiedades

IUPAC Name |

2-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F4N2O2S2/c23-15-5-7-19(17(25)11-15)27-21(29)13-31-9-3-1-2-4-10-32-14-22(30)28-20-8-6-16(24)12-18(20)26/h5-8,11-12H,1-4,9-10,13-14H2,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCOFCNCKPICDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CSCCCCCCSCC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F4N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)

![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)